BenchChemオンラインストアへようこそ!

1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid

Computational chemistry Physicochemical properties Drug-likeness

1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid (CAS 324036-45-5) is a 1,5-disubstituted 1,2,3-triazole-4-carboxylic acid derivative with a molecular formula of C₁₂H₁₁N₃O₃ and a molecular weight of 245.23 g/mol. The molecule features a 4-acetylphenyl substituent at the N1 position and a methyl group at the C5 position of the triazole ring, with the carboxylic acid functionality at the C4 position providing a versatile synthetic handle for downstream derivatization.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 324036-45-5
Cat. No. B1307557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
CAS324036-45-5
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=C(C=C2)C(=O)C)C(=O)O
InChIInChI=1S/C12H11N3O3/c1-7-11(12(17)18)13-14-15(7)10-5-3-9(4-6-10)8(2)16/h3-6H,1-2H3,(H,17,18)
InChIKeyUYXXIWQULHTIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid (CAS 324036-45-5): An Overview of this 1,5-Disubstituted Triazole-4-carboxylic Acid Building Block


1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid (CAS 324036-45-5) is a 1,5-disubstituted 1,2,3-triazole-4-carboxylic acid derivative with a molecular formula of C₁₂H₁₁N₃O₃ and a molecular weight of 245.23 g/mol . The molecule features a 4-acetylphenyl substituent at the N1 position and a methyl group at the C5 position of the triazole ring, with the carboxylic acid functionality at the C4 position providing a versatile synthetic handle for downstream derivatization . Commercially available at a standard purity of ≥97% with analytical characterization including NMR, HPLC, and GC batch reports , this compound serves as a key intermediate in medicinal chemistry programs targeting acetyl-CoA carboxylase (ACC) inhibition and in the synthesis of 1,2,3-triazole-4-carboxamide antitumor candidates [1].

Why 1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid Cannot Be Simply Replaced by Its In-Class Analogs


The 1,2,3-triazole-4-carboxylic acid scaffold is widely employed in medicinal chemistry, but the specific substitution pattern at the N1-aryl and C5 positions critically determines both synthetic utility and biological activity [1]. The 4-acetyl group on the N1-phenyl ring is not a passive structural feature—it directly modulates electronic properties (reflected in computed LogP and TPSA values), provides a reactive handle for orthogonal chemical transformations (e.g., reduction, oxime formation, reductive amination) that are inaccessible with unsubstituted phenyl or halogen-substituted analogs, and influences target binding in ACC inhibitor programs [2]. Similarly, the C4 carboxylic acid functionality is essential for direct amide coupling with diverse amine libraries; replacing it with an ester (e.g., ethyl ester) introduces an additional deprotection step that reduces synthetic efficiency and may compromise yields at scale [3]. These structural features collectively mean that generic substitution with a close analog—such as 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid or its 4-bromo variant—cannot reproduce the same chemical reactivity profile or biological performance, making compound-specific procurement necessary for reproducible results in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid


Computational Chemistry Profile Differentiation: LogP and TPSA Versus the Unsubstituted Phenyl Analog

The target compound exhibits a computed LogP of 1.47652 and a topological polar surface area (TPSA) of 85.08 Ų , differentiating it from the unsubstituted phenyl analog 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 20725-32-0), which lacks the 4-acetyl group and possesses a molecular weight of 203.20 g/mol versus 245.23 g/mol for the target . The additional acetyl group increases both hydrogen bond acceptor count (from 4 to 5) and molecular weight, directly impacting predicted membrane permeability and solubility profiles. While computed TPSA and LogP data for the phenyl analog are not publicly available from the same computational method, the structural difference alone predicts meaningful divergence in ADME properties critical for lead optimization programs [1].

Computational chemistry Physicochemical properties Drug-likeness

Purity Specification Advantage: 97% Standard Purity with Batch-Specific Analytical Documentation

The target compound is consistently supplied at a standard purity of ≥97% with batch-specific analytical reports including NMR, HPLC, and GC as provided by Bidepharm . In contrast, several close analogs available from other suppliers are offered at a lower standard purity of 95%, such as 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 20725-34-2) from Achemblock . The 2% purity differential, while seemingly modest, translates to a meaningful reduction in impurity burden for sensitive coupling reactions where stoichiometric control is essential, reducing the risk of side-product formation in amide bond-forming steps central to fragment-based drug discovery workflows [1].

Quality control Analytical chemistry Procurement specifications

Synthetic Versatility Differentiation: Direct Amide Coupling Versus Ester Hydrolysis Pathway

The carboxylic acid functionality at the C4 position of the target compound enables direct, one-step amide coupling with primary amine libraries to generate 1,2,3-triazole-4-carboxamides—a transformation central to the synthesis of antitumor candidates as established by Pokhodylo et al. [1]. In contrast, the corresponding ethyl ester analog (SpectraBase Compound ID BIh1MXtbQRr: Ethyl 1-(2-acetylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate) requires an additional hydrolysis step prior to amide formation, adding one synthetic step and reducing overall yield [2]. The published synthetic route for 1-R-5-methyl-1H-[1,2,3]triazole-4-carboxamides specifically utilizes the carboxylic acid intermediate (via the sodium triazolate salt), confirming that the acid form is the preferred entry point for library synthesis [3].

Synthetic chemistry Amide coupling Fragment-based drug discovery

Antiproliferative Activity Class Evidence: 1,2,3-Triazole-4-carboxylic Acids as Validated Antitumor Fragment Precursors

Pokhodylo et al. (2021) systematically evaluated selected 1,2,3-triazole-4-carboxylic acids and their esters for antiproliferative activity across the NCI60 human tumor cell line panel spanning 9 cancer types [1]. The study identified specific structural features within the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid scaffold that correlate with antitumor activity, establishing a structure-activity relationship (SAR) that guides fragment selection for carboxamide library design [1]. While the target compound bearing the 4-acetylphenyl substituent was not directly profiled in the published dataset, the study confirms that the 1,2,3-triazole-4-carboxylic acid class, specifically 1-aryl-5-methyl substituted variants, exhibits measurable antiproliferative effects in multiple cancer cell lines, validating its use as a fragment for further elaboration [1]. Separately, triazole ACC inhibitors incorporating substituted phenyl groups at N1 have demonstrated enzyme inhibitory activity in patent disclosures, providing orthogonal evidence for the biological relevance of this substitution pattern [2].

Anticancer activity NCI60 screening Fragment-based drug discovery

Optimal Application Scenarios for 1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid in Research and Industrial Settings


Medicinal Chemistry Fragment-Based Drug Discovery: Direct Amide Library Synthesis

The carboxylic acid functionality of this compound enables direct, one-step amide coupling with diverse primary amine libraries to generate 1,2,3-triazole-4-carboxamide analogs for SAR exploration [1]. This eliminates the ester hydrolysis step required when using ester precursors, saving one synthetic operation per library member—a meaningful efficiency gain when synthesizing 50-100+ analogs in fragment-to-lead optimization campaigns. The acetyl group on the N1-phenyl ring additionally provides a latent reactive handle for late-stage diversification via oxime formation, reduction, or reductive amination, enabling orthogonal library expansion [2].

ACC Inhibitor Development Programs Requiring Defined N1-Aryl Substitution

Patent literature (US-10800791-B2) discloses triazole compounds with specific N1-aryl substitution patterns as potent acetyl-CoA carboxylase (ACC) inhibitors for metabolic disease and antifungal applications [2]. The 4-acetylphenyl substituent present in this compound represents a defined electronic and steric environment that cannot be replicated by unsubstituted phenyl or 4-halo analogs. The ≥97% purity specification with batch-specific NMR, HPLC, and GC documentation supports reproducible enzyme assay results, which is critical when IC50 values must be compared across multiple synthesis batches.

Antitumor Carboxamide Lead Generation Leveraging Validated 1,2,3-Triazole Scaffold

The 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid scaffold has been validated through NCI60 panel screening across 9 cancer types, with structure-activity relationships established for antiproliferative activity [1]. This compound, bearing the 4-acetylphenyl N1-substituent, serves as a direct precursor to the corresponding carboxamide series. The computational chemistry profile (LogP = 1.48, TPSA = 85.08 Ų) provides drug-likeness parameters that fall within favorable ranges for oral bioavailability, supporting its selection as a fragment starting point for lead optimization programs targeting oncology indications.

Chemical Biology Probe Development Requiring Orthogonal Functionalization Handles

The dual functionality of this compound—carboxylic acid at C4 and acetyl group on the N1-phenyl ring—provides two orthogonal reactive sites for sequential derivatization. The carboxylic acid can be coupled to amine-containing probes (fluorophores, biotin, or photoaffinity labels), while the acetyl group can be independently modified via oxime ligation or reductive amination to introduce a second functional element [2]. This orthogonal reactivity pattern is not available in analogs lacking the acetyl group (e.g., 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid), making this compound uniquely suited for bifunctional probe construction.

Quote Request

Request a Quote for 1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.